1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a cyclopenta-fused pyrimidinone derivative characterized by a thioxo group at position 4 and a diethylamino-propyl substituent at position 1. This compound belongs to a broader class of pyrimidinones, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The diethylamino-propyl side chain may enhance solubility and modulate receptor interactions, while the thioxo group could influence tautomerism and binding affinity compared to its oxo analogs .
Properties
IUPAC Name |
1-[3-(diethylamino)propyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-16(4-2)9-6-10-17-12-8-5-7-11(12)13(19)15-14(17)18/h3-10H2,1-2H3,(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVOOAHUDPNJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=S)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given the compound’s structure, it may potentially interact with pathways involving pyrimidine biosynthesis. .
Pharmacokinetics
The compound’s predicted properties suggest it may have moderate water solubility and a log octanol-water partition coefficient (logp) of 442, which could influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target identification and understanding of its mode of action, it is difficult to predict the precise effects of this compound at the molecular and cellular level.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. Specific details about how these factors influence the compound’s action are currently unknown.
Biological Activity
The compound 1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a member of the pyrimidine family, known for its diverse biological activities. Pyrimidine derivatives have been extensively studied due to their roles in various pharmacological applications, including antimicrobial, anticancer, and antiviral properties. This article aims to explore the biological activity of this specific compound through a review of existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 250.36 g/mol. Its structure features a cyclopenta[d]pyrimidine core with a thioxo group and a diethylamino side chain that may influence its biological activity.
Antimicrobial Activity
Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. A study involving various substituted pyrimidines demonstrated that compounds with specific structural features could effectively inhibit the growth of bacteria and fungi. For instance, derivatives similar to the compound were found to be effective against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 20 | |
| Similar Pyrimidine Derivative | Pseudomonas aeruginosa | 18 | |
| Another Pyrimidine Compound | Escherichia coli | 15 |
Anticancer Properties
Pyrimidine derivatives have also been investigated for their anticancer potential. The mechanism often involves the inhibition of nucleic acid synthesis or interference with cellular signaling pathways. The specific compound under review has shown promise in preliminary studies where it was evaluated against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Pyrimidines are known to interfere with folic acid metabolism in microorganisms, which can lead to their growth inhibition. Additionally, the thioxo group may enhance the compound's reactivity with biological nucleophiles such as thiols and amines, potentially leading to increased potency against pathogens.
Case Studies
A notable study highlighted the synthesis and evaluation of a series of pyrimidine derivatives where modifications to the diethylamino side chain significantly affected antimicrobial potency. In vitro assays indicated that certain analogs exhibited enhanced activity compared to standard antibiotics .
Another case study focused on the use of similar compounds in cancer therapy, where they were shown to induce apoptosis in cancer cells through the activation of caspase pathways . These findings suggest that structural modifications can lead to improved therapeutic profiles.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- The diethylamino-propyl group in the target compound likely improves solubility in polar solvents compared to the hydroxypropyl or methoxybenzyl analogs .
Ring Size and Bioactivity
Table 2: Impact of Ring Expansion on Activity
Key Observations :
- The lack of activity in cyclohepta derivatives underscores the importance of the cyclopenta core in maintaining structural constraints necessary for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
